6-Bromothiazolo[4,5-c]pyridine
Overview
Description
6-Bromothiazolo[4,5-c]pyridine is a brominated heterocyclic aromatic organic compound It is a derivative of thiazolo[4,5-c]pyridine, featuring a bromine atom at the 6th position of the pyridine ring
Mechanism of Action
Target of Action
It is known that thiazolo[4,5-b]pyridines, a class of compounds to which 6-bromothiazolo[4,5-c]pyridine belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that thiazolo[4,5-b]pyridines can interact with their targets, leading to a variety of physiological actions .
Biochemical Pathways
It is known that thiazolo[4,5-b]pyridines can affect multiple biochemical pathways due to their ability to interact with a wide range of receptor targets .
Result of Action
This compound is part of the thiazolo[4,5-b]pyridines class of compounds, which have been reported to possess a broad spectrum of pharmacological activities . These include high antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminothiazole with bromopyridine derivatives in the presence of a suitable catalyst, such as palladium or copper, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom, yielding different derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation Products: Bromine dioxide (BrO2) derivatives.
Reduction Products: Amino or hydroxyl derivatives.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
6-Bromothiazolo[4,5-c]pyridine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Bromothiazolo[4,5-c]pyridine is similar to other brominated thiazolo[4,5-c]pyridine derivatives, such as 6-Chlorothiazolo[4,5-c]pyridine and 6-Iodothiazolo[4,5-c]pyridine. These compounds share similar structural features but differ in their halogen atoms, which can influence their chemical reactivity and biological activity.
Uniqueness: this compound is unique due to its bromine atom, which imparts specific chemical properties and reactivity compared to its chloro- and iodo- counterparts.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex organic compounds and the development of new therapeutic agents.
Biological Activity
6-Bromothiazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
This compound features a thiazole ring fused with a pyridine moiety, with a bromine substituent at the 6-position. This unique structure contributes to its biological activity by influencing interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[4,5-c]pyridine derivatives, including this compound. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound exhibits potent inhibitory effects on phosphoinositide 3-kinase (PI3K), a critical regulator of cell growth and metabolism. In a study, a derivative demonstrated an IC50 value of 3.6 nM against PI3Kα, indicating strong enzymatic inhibition .
- Case Study : In vitro studies revealed that this compound derivatives induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The apoptosis was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
2. Antimicrobial Activity
Thiazolo[4,5-c]pyridine derivatives have also shown promising antimicrobial properties.
- Activity Against Bacteria and Viruses : Research indicates that these compounds exhibit significant activity against resistant strains of bacteria and viruses. For instance, derivatives were tested for their efficacy against respiratory syncytial virus (RSV), showcasing potent antiviral effects with good protein binding properties .
- Table of Antimicrobial Efficacy :
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL | |
RSV | EC50 = 270 nM |
3. Antidiabetic Activity
Another area of interest is the antidiabetic potential of thiazolo[4,5-c]pyridine derivatives.
- Mechanism : These compounds may enhance insulin sensitivity and promote glucose uptake in muscle cells without significantly affecting insulin levels in circulation. Studies have shown that certain derivatives can increase glucose incorporation into lipids effectively .
- Research Findings : In vivo studies demonstrated that specific thiazolo derivatives improved metabolic parameters in diabetic models, suggesting their potential as therapeutic agents for diabetes management.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Key Functional Groups : Substituents at different positions on the thiazole and pyridine rings significantly affect potency and selectivity for biological targets.
- SAR Analysis : A systematic SAR study indicated that the presence of electron-withdrawing groups enhances PI3K inhibitory activity while bulky groups can diminish efficacy due to steric hindrance .
Properties
IUPAC Name |
6-bromo-[1,3]thiazolo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWBITZLSRCTRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305299 | |
Record name | 6-Bromothiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234014-66-4 | |
Record name | 6-Bromothiazolo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234014-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromothiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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